alpha-Cyperone
CAS No.: 473-08-5
Cat. No.: VC21348063
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 473-08-5 |
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Molecular Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Standard InChI | InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 |
Standard InChI Key | KUFXJZXMWHNCEH-DOMZBBRYSA-N |
Isomeric SMILES | CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C |
Canonical SMILES | CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Property | Value |
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Chemical Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
CAS Number | 473-08-5 |
Melting Point | 232 °C |
Boiling Point | 177 °C (at 20 Torr) |
Density | 0.9946 g/cm³ (at 25 °C) |
Physical Form | Oil |
Color | Colorless to Pale Yellow |
Solubility | Slightly soluble in Chloroform and Methanol |
LogP | 4.220 (estimated) |
For optimal preservation, alpha-Cyperone should be stored sealed in dry conditions, in a freezer under -20°C . The compound's lipophilic nature, as indicated by its LogP value of 4.220, suggests good membrane permeability, potentially contributing to its diverse biological activities .
Extraction and Purification Methods
The extraction and purification of alpha-Cyperone from natural sources represents a critical step for both research purposes and potential therapeutic applications. Several methods have been developed to isolate this compound from plant material.
High-speed counter-current chromatography (HSCCC) has proven to be one of the most effective techniques for obtaining pure alpha-Cyperone. This method allows for the separation and purification of alpha-Cyperone from the essential oil of Cyperus rotundus L. . The extraction process typically begins with obtaining essential oil from the rhizomes using supercritical carbon dioxide extraction under specific conditions (pressure of 20 MPa and temperature of 40°C) .
The subsequent separation is performed using a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v), with the lower phase serving as the mobile phase at a flow-rate of 2.0 ml/min in the head-to-tail elution mode . Using this method, researchers have reported yielding approximately 60 mg of alpha-Cyperone at 98.8% purity from 0.9 g of essential oil, as determined by HPLC analysis .
The content of alpha-Cyperone in Cyperus rotundus extract has been reported to be around 0.161%, calculated as 1.61 mg in 1000 mg of initial extract during HPLC analysis . This relatively low concentration highlights the importance of efficient extraction and purification methods to obtain sufficient quantities for research and potential therapeutic applications.
Anti-inflammatory Properties
Alpha-Cyperone has demonstrated potent anti-inflammatory effects across multiple experimental models, making this one of its most well-documented biological activities.
Effects on Inflammatory Mediators
In isolated rat chondrocytes stimulated with interleukin-1β (IL-1β), alpha-Cyperone effectively abolishes the production of inflammatory cytokines in a dose-dependent manner (0.75, 1.5, or 3 μM) . The compound specifically downregulates the expression of key inflammatory mediators including:
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Cyclooxygenase-2 (COX-2)
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Tumor necrosis factor alpha (TNF-α)
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Interleukin-6 (IL-6)
Additionally, alpha-Cyperone has been shown to reduce the release of IL-1β and IL-18 in lipopolysaccharide (LPS)-induced rat aortic endothelial cells, further demonstrating its broad anti-inflammatory capabilities .
Protection Against Extracellular Matrix Degradation
Beyond reducing inflammatory cytokines, alpha-Cyperone offers protection against extracellular matrix degradation, which is particularly relevant for conditions like osteoarthritis. Research has shown that the compound:
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Downregulates the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), enzymes responsible for cartilage degradation
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Upregulates the expression of type-2 collagen, a crucial component of cartilage extracellular matrix
These effects collectively contribute to alpha-Cyperone's protective role against cartilage destruction in inflammatory joint diseases.
In Vivo Efficacy
The anti-inflammatory efficacy of alpha-Cyperone has been confirmed in animal models of disease. In vivo studies using a mouse model of arthritis have demonstrated that alpha-Cyperone can prevent the development of osteoarthritis . This suggests significant potential for the compound as a therapeutic agent for inflammatory joint conditions.
Table 2 summarizes the anti-inflammatory effects of alpha-Cyperone in various experimental models:
Experimental Model | Dose/Concentration | Effects |
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IL-1β-induced rat chondrocytes | 0.75, 1.5, or 3 μM | Downregulation of COX-2, TNF-α, IL-6, iNOS |
IL-1β-induced rat chondrocytes | 0.75, 1.5, or 3 μM | Downregulation of MMPs and ADAMTS5, upregulation of type-2 collagen |
Mouse model of arthritis | Not specified | Prevention of osteoarthritis development |
LPS-induced rat aortic endothelial cells | 1.25, 2.5, and 5 μg/mL | Improved cell viability, reduced IL-1β and IL-18 release |
LPS-induced rat aortic endothelial cells | 1.25, 2.5, and 5 μg/mL | Downregulation of NLRP3, ASC, caspase-1, and GSDMD |
Anticancer Activity
Alpha-Cyperone has emerged as a compound with significant anticancer potential, particularly against cervical cancer cells. Research has revealed multiple mechanisms through which it exerts antiproliferative and pro-apoptotic effects.
Effects on Cancer Cell Proliferation and Apoptosis
Studies have demonstrated that alpha-Cyperone inhibits the proliferation of human cervical cancer HeLa cells via the reactive oxygen species (ROS)-mediated phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . The compound induces apoptosis in HeLa cells through a mitochondrial apoptotic pathway, as evidenced by:
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Increased levels of intracellular reactive oxygen species (ROS)
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Upregulated expression of apoptosis-related proteins including cytochrome c, cleaved caspase-3, poly (ADP-ribose) polymerase (PARP), and Bcl-2-associated X protein (Bax)
Modulation of Immune Checkpoint Proteins
An especially intriguing aspect of alpha-Cyperone's anticancer activity is its ability to attenuate the expression of programmed death-ligand 1 (PD-L1) in cancer cells . PD-L1 is a protein that helps cancer cells evade immune surveillance, and its downregulation by alpha-Cyperone suggests this compound might enhance the efficacy of immunotherapy in cancer treatment.
Signaling Pathway Regulation
RNA-sequencing analysis has revealed that alpha-Cyperone inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells . This effect appears to be central to its anticancer activity, as:
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A PI3K inhibitor (LY294002) synergizes with alpha-Cyperone in arresting cancer cell growth
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A PI3K agonist (insulin-like growth factor 1, IGF-1) abrogates alpha-Cyperone's anticancer effects
These findings indicate that alpha-Cyperone's anticancer activity closely relates to its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.
Neuroprotective Effects
Alpha-Cyperone demonstrates significant neuroprotective properties, with research highlighting its potential in addressing conditions like depression and neuropathic pain.
Antidepressant-like Activity
Studies using chronic unpredictable mild stress (CUMS) animal models have shown that alpha-Cyperone exhibits potent antidepressant-like activities . Treatment with the compound significantly improved depressive phenotypes in multiple behavioral tests, including:
At the molecular level, alpha-Cyperone increased sirtuin 3 (SIRT3) expression, reduced ROS production, and activated nuclear factor kappa B (NF-κB) signaling in the hippocampus of mice . These changes correlate with improved mood-related behaviors.
Neuroplasticity Enhancement
Alpha-Cyperone has been shown to positively affect synaptic structures and function. Research has demonstrated its ability to:
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Improve levels of synaptic proteins including Synapsin-1 and postsynaptic density protein 95 (PSD-95)
These effects suggest that alpha-Cyperone promotes neuroplasticity, which is essential for cognitive function and emotional regulation. Importantly, the protective effects of alpha-Cyperone in stressed mice were compromised when co-administered with a SIRT3 inhibitor (3-TYP), indicating that SIRT3 is essential for the compound's neuroprotective actions .
Alleviation of Neuropathic Pain
Recent research has revealed that alpha-Cyperone alleviates paclitaxel-induced neuropathic pain via modulation of the norepinephrine pathway . This finding expands the potential therapeutic applications to include management of chemotherapy-induced peripheral neuropathy, a common and debilitating side effect of cancer treatment.
Molecular Mechanisms of Action
The diverse pharmacological effects of alpha-Cyperone can be attributed to its ability to modulate multiple signaling pathways and molecular targets.
NF-κB and MAPK Signaling Pathways
Alpha-Cyperone exerts anti-inflammatory effects through modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Molecular docking studies have revealed that it stably and effectively binds to several components of these pathways, including:
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p65 (a subunit of NF-κB)
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p38 MAPK
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Extracellular signal-regulated kinase (ERK)
Alpha-Cyperone inhibits NF-κB activation by blocking its nuclear translocation, thereby preventing the transcription of pro-inflammatory genes . Additionally, it decreases the phosphorylation of MAPKs, which are essential mediators of inflammatory responses. These effects collectively contribute to the compound's ability to suppress inflammation in various tissues and disease models.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway plays a crucial role in cell proliferation, survival, and metabolism. Alpha-Cyperone has been found to inhibit the activation of this pathway in both cancer cells and endothelial cells .
In cancer cells, this inhibition leads to reduced proliferation and increased apoptosis . In endothelial cells, RNA sequencing analysis has indicated that alpha-Cyperone primarily modulates pyroptosis-related gene expression through the PI3K/Akt signaling pathway . Western blot validation has confirmed that alpha-Cyperone effectively inhibits both phosphorylated and total PI3K and Akt in rat aortic endothelial cells .
NLRP3 Inflammasome Regulation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation. Alpha-Cyperone has been shown to suppress NLRP3 inflammasome activation in various cellular and animal models . It downregulates the expression of key components of the inflammasome, including:
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NLRP3
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Apoptosis-associated speck-like protein containing a CARD (ASC)
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Caspase-1
This inhibitory effect on the NLRP3 inflammasome contributes to alpha-Cyperone's anti-inflammatory, neuroprotective, and cell-protective properties across different experimental models.
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